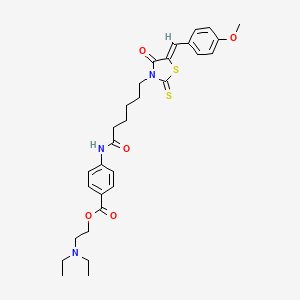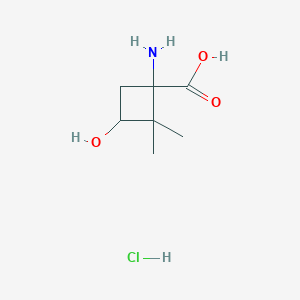![molecular formula C21H21N3O4S B3002232 3,4-dimethoxy-N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide CAS No. 958710-44-6](/img/structure/B3002232.png)
3,4-dimethoxy-N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of benzamide derivatives, including those with a pyrazole core, has been a subject of interest due to their potential biological applications. In one study, a series of substituted N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides were synthesized using 4-aminophenazone, also known as antipyrine. This compound is significant in drug chemistry for its non-steroidal anti-inflammatory properties . Another approach to synthesizing benzamide derivatives involves a Diels-Alder reaction, as demonstrated by the formation of Methyl 2-benzamido-4-(3,4-dimethoxyphenyl)-5-methylbenzoate and N-{5-benzoyl-2-[(Z)-2-methoxyethenyl]-4-methylphenyl}benzamide. These reactions yielded specific regioisomers and demonstrated selectivity in the formation of the desired products . Additionally, a catalyst-free synthesis method has been reported for N-(1,7-Dioxotetrahydropyrazolo[1,2-a]pyrazol-2-yl)benzamide derivatives, utilizing 1,3-dipolar cycloaddition of azomethine imines with azlactones followed by rearrangement under mild conditions .
Molecular Structure Analysis
The molecular structure of benzamide derivatives can be complex, with the potential for intramolecular hydrogen bonding and aromatic π-π interactions. For instance, Methyl 2-benzamido-4-(3,4-dimethoxyphenyl)-5-methylbenzoate features an intramolecular N-H···O hydrogen bond that closes a six-membered ring, contributing to the stability of the molecule. A three-dimensional framework structure is formed through a combination of C-H···O and C-H···π(arene) hydrogen bonds . These structural features are crucial for the biological activity of these compounds, as they can influence the binding affinity to protein targets.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzamide derivatives are characterized by their regioselectivity and chemoselectivity. For example, the Diels-Alder reaction used to synthesize the aforementioned compounds resulted in the selective formation of one regioisomer over another. Moreover, in the case of N-{5-benzoyl-2-[(Z)-2-methoxyethenyl]-4-methylphenyl}benzamide, the reaction was chemoselective, with only the triple bond reacting and the double bond remaining unchanged . These reactions highlight the precision required in organic synthesis to obtain the desired product with the correct structural features.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. The presence of intramolecular hydrogen bonds and aromatic π-π interactions can affect the melting point, solubility, and overall stability of the compounds. These properties are essential for the practical application of these compounds in medicinal chemistry, as they determine the compounds' behavior in biological systems and their suitability for drug development . The inhibitory potential of these compounds against various enzymes, such as alkaline phosphatases and ecto-5'-nucleotidases, has been tested, indicating their relevance in therapeutic contexts .
Eigenschaften
IUPAC Name |
3,4-dimethoxy-N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S/c1-13-6-4-5-7-17(13)24-20(15-11-29(26)12-16(15)23-24)22-21(25)14-8-9-18(27-2)19(10-14)28-3/h4-10H,11-12H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIGSVPIJWZTCDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C3CS(=O)CC3=N2)NC(=O)C4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(1H-benzo[d]imidazol-2-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide](/img/structure/B3002152.png)
![2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3002153.png)



![4-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B3002158.png)


![N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]cyclopropanecarboxamide](/img/structure/B3002163.png)

![2-iodo-N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B3002165.png)
![8-(2-chloroethyl)-1,6,7-trimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3002170.png)
